Trifluorométhanesulfonate de lanthane(III)

Vue d'ensemble

Description

Lanthanum(III) trifluoromethanesulfonate, also known as lanthanum triflate, is a chemical compound with the formula (CF3SO3)3La. It is a white to almost white powder or crystalline substance that is highly soluble in water and other polar solvents. This compound is widely recognized for its role as a water-tolerant Lewis acid, making it valuable in various chemical reactions and industrial applications .

Applications De Recherche Scientifique

Catalytic Applications in Organic Synthesis

Lanthanum(III) trifluoromethanesulfonate is primarily utilized as a Lewis acid catalyst in various organic reactions:

- Aldol Reactions : It facilitates the aldol reaction between silyl enol ethers and aldehydes, leading to the formation of β-hydroxy carbonyl compounds.

- Friedel-Crafts Reactions : La(OTf)₃ serves as an alternative catalyst for Friedel-Crafts acylations and alkylations, providing an efficient route for synthesizing aromatic compounds.

- Amidation Reactions : The compound catalyzes the direct amidation of esters with amines under mild conditions, yielding amides effectively .

Biological and Medicinal Chemistry

The catalytic properties of La(OTf)₃ are leveraged in the synthesis of biologically active compounds:

- Drug Development : Its ability to catalyze complex organic transformations is crucial in developing new therapeutic agents.

- Biocatalysis : The compound has shown potential in synthesizing compounds relevant to medicinal chemistry, such as nonsymmetric ureas from protected amines .

Amidation Reactions

A study demonstrated La(OTf)₃'s effectiveness as a catalyst for amidation reactions, achieving high yields with various substrates under mild conditions. This showcases its utility in synthesizing complex organic molecules relevant to medicinal chemistry .

Urea Synthesis

Research conducted by Bui et al. highlighted La(OTf)₃'s role in converting protected amines into nonsymmetric ureas efficiently. This reaction is significant for developing compounds with therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lanthanum(III) trifluoromethanesulfonate is typically synthesized by reacting lanthanum oxide (La2O3) with trifluoromethanesulfonic acid (HOTf) in the presence of water. The reaction proceeds as follows:

La2O3+6HOTf+18H2O→2La(H2O)93+3H2O

The resulting hydrated lanthanum triflate can be dehydrated by heating between 180 and 200°C under reduced pressure to obtain the anhydrous form .

Industrial Production Methods: Industrial production of lanthanum(III) trifluoromethanesulfonate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization and drying techniques to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions: Lanthanum(III) trifluoromethanesulfonate undergoes various chemical reactions, primarily acting as a catalyst. Some of the key reactions include:

Aldol Reactions: It catalyzes the aldol reaction of silyl enol ethers with aldehydes.

Friedel-Crafts Reactions: It is used in Friedel-Crafts acylations and alkylations, providing an alternative to traditional catalysts like aluminum chloride.

Amidation Reactions: It catalyzes the direct amidation of esters with amides to yield amides under mild conditions.

Common Reagents and Conditions: Common reagents used in reactions with lanthanum(III) trifluoromethanesulfonate include silyl enol ethers, aldehydes, esters, and amides. The reactions are typically carried out under mild conditions, often in aqueous or mixed solvent systems .

Major Products: The major products formed from these reactions include aldol adducts, acylated or alkylated aromatic compounds, and amides .

Mécanisme D'action

Lanthanum(III) trifluoromethanesulfonate exerts its effects primarily through its function as a Lewis acid. It coordinates with electron-rich species, facilitating various chemical transformations. The compound’s water tolerance allows it to operate in aqueous environments, making it versatile for a wide range of reactions .

Molecular Targets and Pathways: The molecular targets of lanthanum(III) trifluoromethanesulfonate include carbonyl compounds, amines, and other nucleophilic species. It activates these substrates by coordinating with their electron pairs, thereby lowering the activation energy for the reaction .

Comparaison Avec Des Composés Similaires

- Scandium(III) triflate

- Ytterbium(III) trifluoromethanesulfonate

- Yttrium(III) trifluoromethanesulfonate

Lanthanum(III) trifluoromethanesulfonate stands out for its efficiency and versatility in catalyzing a wide range of reactions, making it a valuable compound in both research and industrial applications.

Activité Biologique

Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) is an organometallic compound that has garnered attention for its catalytic properties in organic synthesis. This article explores its biological activity, focusing on its mechanisms, applications, and potential implications in various fields, particularly in medicinal chemistry and biocatalysis.

Lanthanum(III) trifluoromethanesulfonate is a white to almost white crystalline powder, typically used as a catalyst in organic reactions. Its high purity (>98%) makes it suitable for sensitive chemical applications . The compound is known for its ability to facilitate the formation of amides and ureas from esters and amines under mild conditions, showcasing its utility in synthetic organic chemistry .

Catalytic Activity

The primary biological activity of La(OTf)₃ lies in its role as a catalyst. It effectively catalyzes the direct amidation of esters with amines, producing a variety of amides with high selectivity and yield. This process is particularly significant because it allows for the formation of complex molecules without the need for harsh reaction conditions .

The mechanism involves the coordination of the ester and amine to the lanthanum center, which activates the carbonyl group towards nucleophilic attack by the amine. This results in the formation of an intermediate that subsequently leads to the desired product upon elimination of trifluoromethanesulfonic acid.

Synthesis of Pharmaceutical Compounds

La(OTf)₃ has been utilized in synthesizing various pharmaceutical intermediates. For instance, it has been shown to facilitate the synthesis of nonsymmetric ureas from protected amines, which are crucial components in many drug formulations . The ability to perform these reactions under mild conditions enhances the efficiency and safety of pharmaceutical development processes.

Potential Use in Drug Delivery Systems

The unique properties of lanthanum compounds suggest potential applications in drug delivery systems. Their ability to form stable complexes with various biomolecules could be harnessed to improve drug solubility and bioavailability. However, this area remains largely unexplored and warrants further investigation.

Case Studies

- Amidation Reactions : A study highlighted La(OTf)₃'s effectiveness as a catalyst for amidation reactions, achieving high yields with various substrates under mild conditions. This demonstrates its potential utility in synthesizing complex organic molecules relevant to medicinal chemistry .

- Urea Synthesis : Research conducted by Bui et al. showcased La(OTf)₃'s role in converting protected amines into nonsymmetric ureas efficiently. This reaction is significant for developing compounds with therapeutic applications, illustrating La(OTf)₃'s relevance in pharmaceutical synthesis .

Comparative Analysis

The following table summarizes key properties and activities associated with Lanthanum(III) trifluoromethanesulfonate compared to other lanthanide triflates:

| Property/Activity | Lanthanum(III) Trifluoromethanesulfonate | Cerium(IV) Triflate | Neodymium(III) Triflate |

|---|---|---|---|

| Purity | >98% | >95% | >95% |

| Catalytic Activity | High (amidation, urea synthesis) | Moderate | High (polymerization) |

| Biocompatibility | Low toxicity reported | Moderate | Limited data |

| Typical Applications | Organic synthesis | Polymer synthesis | Organic synthesis |

Propriétés

Numéro CAS |

52093-26-2 |

|---|---|

Formule moléculaire |

CHF3LaO3S |

Poids moléculaire |

288.98 g/mol |

Nom IUPAC |

lanthanum;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.La/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

Clé InChI |

NAPHXISIYHAKAH-UHFFFAOYSA-N |

SMILES |

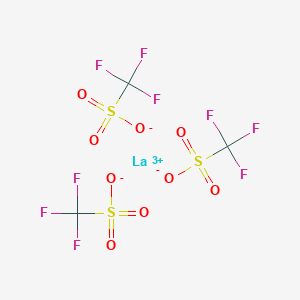

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[La+3] |

SMILES canonique |

C(F)(F)(F)S(=O)(=O)O.[La] |

Pictogrammes |

Corrosive; Irritant |

Synonymes |

1,1,1-Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Lanthanum Triflate; Lanthanum Trifluoromethanesulfonate; Lanthanum Tris(trifluoromethanesulfonate); Lanthanum(3+) Triflate; Lanthanum(3+) Triflu |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.